1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
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Scientific Research Applications
Structural Features and Interactions
N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide and its structural analogs have been studied for their geometric parameters, indicating significant perpendicularity between substituted phenyl groups and the pyrazoline ring. These structures adopt an envelope conformation with intramolecular N-H...N(pyraz) interactions, highlighting the stability and molecular interactions within these compounds (Köysal et al., 2005).
Crystal and Molecular Structure Analysis
5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and its crystal structure was analyzed, revealing the presence of N-H⋯O and C-H⋯O hydrogen bond interactions, which stabilize the crystal and molecular structure of the compound (Prabhuswamy et al., 2016).
Synthesis and Characterization
Synthetic Pathways and Molecular Docking
The synthesis of complex molecules like 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides involves multi-step reactions, indicating the intricate procedures involved in synthesizing and characterizing such molecules. The study also includes molecular docking studies, suggesting the potential for these compounds to interact with biological targets (Talupur et al., 2021).
Physicochemical and Optical Properties
Electrochemical and Electrochromic Properties
Research on polymers based on thiophene derivatives, like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), showcases their electrochemical activity and potential in electrochromic applications. These compounds exhibit color changes under different conditions due to the introduction of various acceptor groups, indicating their utility in developing smart materials (Hu et al., 2013).
Nonlinear Optical Properties
A study on novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlights its thermal stability and nonlinear optical properties. The compound's crystal structure is characterized by various hydrogen bond interactions, and its electronic structures and solvent effects were analyzed using different computational methods, shedding light on its potential in material science applications (Kumara et al., 2018).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenoxy)ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c21-14-3-5-16(6-4-14)28-9-8-22-20(25)17-12-18(19-2-1-10-29-19)24(23-17)15-7-11-30(26,27)13-15/h1-6,10,12,15H,7-9,11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVTASZGHWNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCOC3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.